4-oxo-4aH-quinazoline-6-sulfonamide
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Overview
Description
4-oxo-4aH-quinazoline-6-sulfonamide is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antimalarial, and anticancer properties . The sulfonamide group in this compound further enhances its pharmacological potential, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4aH-quinazoline-6-sulfonamide typically involves the condensation of anthranilic acid with sulfonamide derivatives under acidic or basic conditions . One common method includes the reaction of anthranilic acid with sulfonamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems for reagent addition and temperature control ensures the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-oxo-4aH-quinazoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfonic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4,6-dione derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
4-oxo-4aH-quinazoline-6-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-4aH-quinazoline-6-sulfonamide involves the inhibition of key enzymes in biological pathways . The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division . Additionally, the quinazoline ring structure allows the compound to interact with various molecular targets, including kinases and receptors, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-4-one: Shares the quinazoline core structure but lacks the sulfonamide group.
Sulfanilamide: Contains the sulfonamide group but lacks the quinazoline ring.
4-oxo-4H-quinazoline-3-carboxylic acid: Similar quinazoline structure with a carboxylic acid group instead of a sulfonamide.
Uniqueness
4-oxo-4aH-quinazoline-6-sulfonamide is unique due to the combination of the quinazoline ring and the sulfonamide group, which provides a synergistic effect in its biological activity . This combination enhances its potential as a therapeutic agent, making it more effective in inhibiting key enzymes and interacting with molecular targets compared to its individual components .
Properties
Molecular Formula |
C8H7N3O3S |
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Molecular Weight |
225.23 g/mol |
IUPAC Name |
4-oxo-4aH-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4,6H,(H2,9,13,14) |
InChI Key |
ZSEHVNRKJLNUPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2C=C1S(=O)(=O)N |
Origin of Product |
United States |
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